molecular formula C26H21F2N3O3S B3399725 3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1040646-11-4

3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B3399725
CAS No.: 1040646-11-4
M. Wt: 493.5 g/mol
InChI Key: CMVRCJCYMJZYKR-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Groups: Fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: This step may involve the use of thiol reagents under mild conditions.

    Incorporation of the Morpholine-4-carbonyl Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, and catalysts like palladium.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent. Quinazolinones are known for their anti-inflammatory, anti-cancer, and anti-microbial properties.

Medicine

Potential applications in medicine include the development of new drugs targeting specific pathways. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one would depend on its specific interactions with molecular targets. Typically, quinazolinones exert their effects by binding to enzymes or receptors, modulating their activity. The fluorophenyl and sulfanyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2-(methylsulfanyl)quinazoline
  • 7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O3S/c27-19-6-8-20(9-7-19)31-25(33)21-10-5-17(24(32)30-11-13-34-14-12-30)15-23(21)29-26(31)35-16-18-3-1-2-4-22(18)28/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVRCJCYMJZYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 4
3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 5
3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
3-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

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